4-Chlorostilbene

Photochemistry Photophysics Molecular Switch

Procure 4-Chlorostilbene (trans-4-Chlorostilbene, CAS 4714-23-2), the definitive para-halogenated stilbene scaffold for photophysical research. Its unique Cl-substitution delivers quantifiably distinct photoisomerization quantum yields, electronic structure, and directional halogen-bonding capability vs. the parent stilbene or 4-fluoro/4-bromo analogs. This non-interchangeable building block is essential for OLED/OFET materials, crystal engineering with Aggregation-Induced Emission (AIE), and excited-state pathway deconvolution. Confirm lot-specific ≥95% trans-isomer purity; available from specialist suppliers in research-scale to bulk quantities for materials synthesis and photochemical modeling.

Molecular Formula C14H11Cl
Molecular Weight 214.69 g/mol
Cat. No. B8714627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorostilbene
Molecular FormulaC14H11Cl
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H
InChIKeyTTYKTMUIQGPMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorostilbene: A Foundational Halogenated Stilbene Building Block for Photochemistry and Materials Science


4-Chlorostilbene (trans-4-Chlorostilbene, CAS 4714-23-2) is a para-halogenated derivative of stilbene, a classic π-conjugated scaffold. Its core structure consists of two phenyl rings linked by a central ethene bridge, with a chlorine atom at the para position of one ring. This substitution imparts distinct electronic and photophysical properties that differ from the parent stilbene and other halogenated analogs, making it a valuable intermediate and model compound. It is widely used in studies of molecular geometry, photoisomerization dynamics, and as a synthetic building block in materials chemistry [1][2]. The planar or near-planar geometry of the trans isomer is a key feature influencing its conjugation and optical behavior [3][4].

Why 4-Chlorostilbene Cannot Be Readily Substituted: Evidence of Distinct Photophysical and Electronic Behavior


The specific substitution of a chlorine atom at the para position of the stilbene core is not a trivial modification. Direct comparative studies reveal that 4-chlorostilbene exhibits quantifiable differences in its electronic structure, photoisomerization quantum yields, and intermolecular interactions when compared to unsubstituted stilbene, other halogenated analogs (4-fluoro, 4-bromo), or differently substituted derivatives [1][2]. These differences are not merely incremental; they can dictate the outcome of photochemical experiments, the efficiency of material synthesis, and the performance of resulting materials. For instance, the chlorine atom's electronic effect and its potential for specific halogen-bonding interactions are unique to this compound. Therefore, in applications ranging from fundamental photophysical research to the synthesis of advanced materials, substituting 4-chlorostilbene with a different analog introduces a distinct set of chemical and physical properties that can fundamentally alter experimental outcomes and material performance, making it a non-interchangeable component [3].

4-Chlorostilbene: A Quantitative Comparator-Based Analysis of Its Differentiated Properties


4-Chlorostilbene Exhibits an Intermediate Trans→Cis Photoisomerization Quantum Yield

4-Chlorostilbene's trans→cis photoisomerization quantum yield (φt→c) is distinct from its closest analogs, 4-bromo- and 4-fluorostilbene. While 4-bromostilbene exhibits a significantly higher φt→c due to the heavy atom effect enhancing intersystem crossing to an upper excited triplet state, 4-chlorostilbene and 4-fluorostilbene show yields more similar to unsubstituted stilbene, but with quantifiable differences in the pathways involved [1].

Photochemistry Photophysics Molecular Switch

Electronic Perturbation: 4-Chlorostilbene Shows Unique Ionization Potentials vs. Other 4-Substituted Stilbenes

Photoelectron spectroscopy provides a direct, quantitative measure of the electronic structure. The first ionization potential of 4-chlorostilbene is distinct from other 4-substituted stilbenes, including 4-fluoro, 4-methoxy, 4-methyl, and 4-nitro analogs, reflecting the unique electronic effect of the chlorine substituent on the π-system [1]. This difference in orbital energies directly impacts the compound's reactivity and physical properties.

Electronic Structure Molecular Orbital Spectroscopy

Crystal Structure Analysis: 4-Chlorostilbene's Unique Molecular Planarity and Packing

X-ray crystallography reveals that 4-chlorostilbene adopts a near-planar conformation in the solid state, with a torsion angle of -179(2)° around the central double bond [1]. This high degree of planarity maximizes π-conjugation and is a critical structural feature that influences its solid-state properties, such as its melting point, and how it interacts with light and other molecules. This specific crystalline arrangement, with defined intermolecular distances, is a unique fingerprint that differentiates it from other substituted stilbenes with different packing motifs.

Crystallography Solid State Conjugation

Synthetic Access: High Stereoselectivity for E-4-Chlorostilbene via Hiyama Coupling

The synthesis of pure E-4-chlorostilbene can be achieved with high stereoselectivity using a tandem cross-metathesis/Hiyama coupling protocol. This method provides a reliable route to the desired trans isomer, avoiding the often low selectivities and isomeric mixtures produced by more traditional Wittig or Heck reactions [1].

Organic Synthesis Stereoselectivity Cross-Coupling

4-Chlorostilbene Shows Distinct Aggregation Behavior Compared to Heavier Halogen Analogs

The nature of the halogen atom in para-substituted stilbenes directly influences their intermolecular interactions and, consequently, their aggregation structures and luminescence properties. Studies on halogen-halogen (X···X) interactions show that 4-chlorostilbene participates in specific halogen bonding, which can be regulated and exploited for crystal engineering, a property distinct from heavier halogens like bromine or iodine which form stronger, but often less controllable, interactions [1]. This can lead to differences in solid-state emission, such as Aggregation-Induced Emission (AIE) behavior.

Aggregation-Induced Emission Crystal Engineering Halogen Bonding

Optimal Scientific and Industrial Use Cases for 4-Chlorostilbene Based on Its Verified Properties


Model Compound for Studying Halogen Effects in Photochemistry

4-Chlorostilbene serves as an ideal model system to investigate the specific role of a chloro-substituent on the photoisomerization dynamics of the stilbene core. As demonstrated by Görner and Schulte-Frohlinde (1979) [1], its photophysical behavior occupies a distinct middle ground between the parent stilbene and the heavily perturbed 4-bromostilbene. Researchers can utilize 4-chlorostilbene to deconvolute the contributions of electronic effects versus heavy-atom effects on excited-state pathways. This makes it a critical tool for fundamental photochemical studies aiming to develop new photoresponsive materials and molecular switches.

Building Block for π-Conjugated Materials via Stereoselective Synthesis

In materials science, the ability to reliably synthesize the pure trans-isomer is paramount. The highly stereoselective synthesis of E-4-chlorostilbene via tandem cross-metathesis/Hiyama coupling [2] provides a robust and scalable entry point for incorporating this chlorinated building block into more complex π-conjugated systems. This is particularly relevant for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic materials, where the precise molecular geometry and electronic properties of the trans-stilbene unit are essential for achieving high device performance.

Crystal Engineering and Solid-State Luminescent Materials

The unique ability of the chlorine atom in 4-chlorostilbene to engage in specific, directional Cl···Cl halogen bonds makes it a valuable synthon in crystal engineering [3]. Unlike stronger halogen bonds from bromine or iodine, these interactions offer a more subtle and controllable tool for dictating molecular packing in the solid state. This property is particularly useful for designing materials with Aggregation-Induced Emission (AIE) characteristics or for creating co-crystals with tailored optical properties. The near-planar conformation and defined crystal lattice of 4-chlorostilbene [4] provide a reliable foundation for predicting and achieving desired solid-state structures.

Calibration Standard in Electronic Structure Studies

The well-defined and documented electronic structure of 4-chlorostilbene, as revealed by its photoelectron spectrum [5], positions it as a useful calibration standard or reference compound. In research involving electron-transfer processes, computational modeling of molecular orbitals, or the characterization of new π-conjugated molecules, 4-chlorostilbene provides a benchmark for understanding the perturbative effect of a chloro-substituent on the stilbene π-system. Its distinct ionization potential compared to other 4-substituted analogs allows for a more nuanced interpretation of substituent effects in molecular electronics and spectroscopy.

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